Acide 1,2-éthanedisulfonique dihydraté

Vue d'ensemble

Description

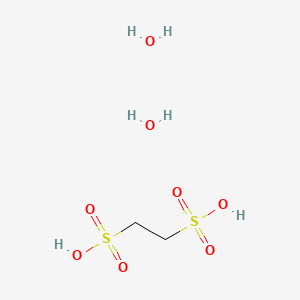

1,2-Ethanedisulfonic Acid Dihydrate is a chemical compound with the molecular formula C2H10O8S2 . It is a diprotic sulfonic acid, making it a very strong acid . When used in pharmaceutical formulations, the salts with the active ingredient are known as edisylates .

Synthesis Analysis

The synthesis of 1,2-Ethanedisulfonic Acid Dihydrate involves the displacement reaction of 1,2-dichloroethane with sodium sulfite . The resulting product is the disodium salt of ethanedisulfonic acid .Molecular Structure Analysis

The molecular structure of 1,2-Ethanedisulfonic Acid Dihydrate is represented by the formula C2H10O8S2 . The average mass of the molecule is 226.226 Da .Physical And Chemical Properties Analysis

1,2-Ethanedisulfonic Acid Dihydrate appears as off-white to greyish-beige crystals and powder . It has a melting point of 111-112°C for the dihydrate form . It is somewhat soluble in anhydrous ether and very soluble in dioxane .Applications De Recherche Scientifique

Intermédiaire pharmaceutique

L'Acide 1,2-éthanedisulfonique dihydraté sert d'intermédiaire dans la production de produits pharmaceutiques. Il est particulièrement utilisé dans la synthèse de suppresseurs de la toux comme la Coughmefen . Son rôle de composant de base dans le développement de médicaments est crucial en raison de ses groupes acide sulfonique qui peuvent réagir pour former divers dérivés.

Chimie analytique

En chimie analytique, ce composé est utilisé pour les processus de titration en raison de sa nature acide. Il peut servir d'étalon pour déterminer la concentration d'autres substances par le biais de réactions acido-basiques .

Synthèse chimique

Les groupes acide sulfonique de l'Acide 1,2-éthanedisulfonique dihydraté en font un réactif précieux en synthèse chimique. Il peut être utilisé pour introduire des groupes sulfonate dans les molécules, ce qui est une modification courante dans la synthèse des colorants, des surfactants et des polymères .

Recherche en biochimie

En biochimie, la capacité du composé à se lier aux protéines peut être exploitée dans les techniques de purification des protéines. Il peut agir comme une résine échangeuse d'ions pour séparer les protéines en fonction de leur charge .

Études environnementales

L'Acide 1,2-éthanedisulfonique dihydraté peut être utilisé dans les études environnementales pour tracer les sources de pollution de l'eau. Sa signature chimique unique lui permet d'être utilisé comme marqueur pour suivre le mouvement des polluants dans les masses d'eau .

Science des matériaux

En science des matériaux, ce composé peut être utilisé dans la création de matériaux avancés. Ses groupes acide sulfonique peuvent faire partie de réactions de réticulation qui forment l'épine dorsale des polymères haute performance .

Catalyse

La partie acide sulfonique de l'Acide 1,2-éthanedisulfonique dihydraté peut servir de catalyseur dans diverses réactions organiques. Il peut augmenter la vitesse des réactions d'estérification et d'hydrolyse en raison de ses propriétés acides fortes .

Imagerie médicale

Enfin, en imagerie médicale, les dérivés de l'Acide 1,2-éthanedisulfonique dihydraté peuvent être utilisés comme agents de contraste dans les IRM. Les groupes sulfonate interagissent avec le champ magnétique, améliorant le contraste de l'image et aidant au diagnostic des maladies .

Safety and Hazards

Mécanisme D'action

Target of Action

1,2-Ethanedisulfonic Acid Dihydrate is a diprotic sulfonic acid . It’s a strong acid with pKa values of -1.46 and -2.06

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

It is used in pharmaceutical formulations, where the salts with the active ingredient are known as edisylates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Ethanedisulfonic Acid Dihydrate. It is soluble in water and alcohol, but insoluble in non-polar solvents . It should be stored in a dry, ventilated, and light-protected place, away from oxidants and flammable substances . It has corrosive irritability, and skin contact can cause allergic reactions .

Analyse Biochimique

Biochemical Properties

1,2-Ethanedisulfonic Acid Dihydrate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form salts with active pharmaceutical ingredients, enhancing their solubility and stability . The compound’s strong acidic nature allows it to participate in proton transfer reactions, which are crucial in many metabolic pathways.

Cellular Effects

1,2-Ethanedisulfonic Acid Dihydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their conformation and activity, thereby impacting cellular functions . Additionally, its strong acidic properties can alter the pH of the cellular environment, further influencing cellular processes.

Molecular Mechanism

At the molecular level, 1,2-Ethanedisulfonic Acid Dihydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the formation of enzyme-inhibitor complexes, thereby reducing the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Ethanedisulfonic Acid Dihydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 1,2-Ethanedisulfonic Acid Dihydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

1,2-Ethanedisulfonic Acid Dihydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s strong acidic properties enable it to participate in proton transfer reactions, which are essential in various metabolic processes . Additionally, it can influence metabolic flux and metabolite levels by altering enzyme activity.

Transport and Distribution

Within cells and tissues, 1,2-Ethanedisulfonic Acid Dihydrate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability are also influenced by its interactions with these transporters and proteins.

Subcellular Localization

1,2-Ethanedisulfonic Acid Dihydrate is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or lysosomes . These localizations can impact the compound’s function and its interactions with other biomolecules.

Propriétés

IUPAC Name |

ethane-1,2-disulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGUSEBCDAKBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721064 | |

| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5982-56-9 | |

| Record name | 1,2-Ethanedisulfonic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

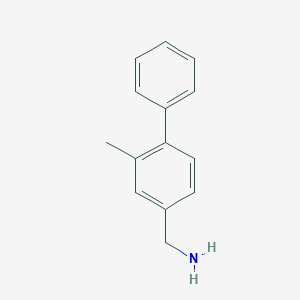

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-Ethanedisulfonic Acid Dihydrate interact with paracetamol, and what are the implications for pharmaceutical properties?

A1: The research demonstrates that 1,2-Ethanedisulfonic Acid Dihydrate (EDSA) acts as a strong acid, readily donating protons to form salts with paracetamol, a weakly basic drug []. This interaction leads to the formation of a new crystalline solid form, specifically an amide salt, characterized by ionic interactions between the sulfonate group of EDSA and the protonated amino group of paracetamol [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)

![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)